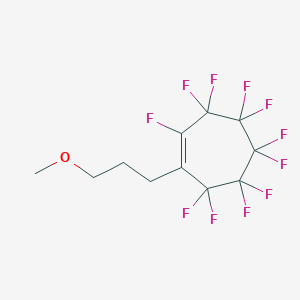
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene typically involves the fluorination of a cycloheptene derivative. This can be achieved using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and distillation to remove any impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the cycloheptene ring allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation could produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.
Wirkmechanismus
The mechanism by which 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
- 1,1,2,2,3,3,4,4,5,5,6,6,6-十三氟-己烷磺酰氟
- 2,2,3,3,4,4,5,5,6,6,7,7-十二氟-1,8-辛二醇
Uniqueness
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene is unique due to its specific fluorination pattern and the presence of a methoxypropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications where other fluorinated compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
193203-75-7 |
|---|---|
Molekularformel |
C11H9F11O |
Molekulargewicht |
366.17 g/mol |
IUPAC-Name |
1,3,3,4,4,5,5,6,6,7,7-undecafluoro-2-(3-methoxypropyl)cycloheptene |
InChI |
InChI=1S/C11H9F11O/c1-23-4-2-3-5-6(12)8(15,16)10(19,20)11(21,22)9(17,18)7(5,13)14/h2-4H2,1H3 |
InChI-Schlüssel |
SJSVXINXEQLKDR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1=C(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



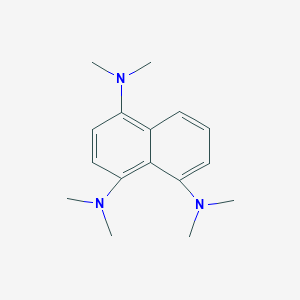
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
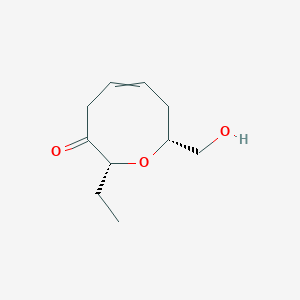
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)

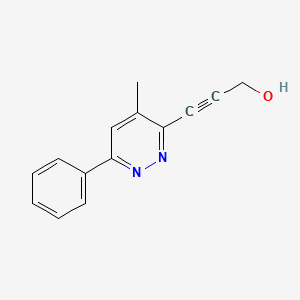
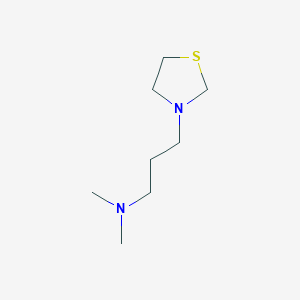
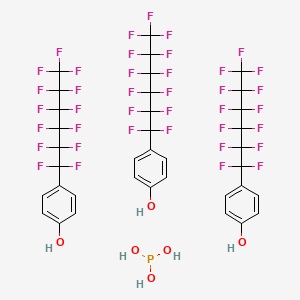

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
